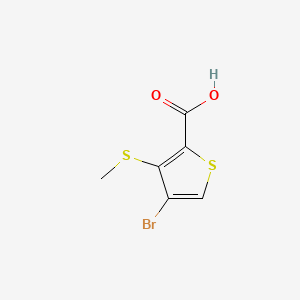

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid

Beschreibung

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at the 2-position, a bromine atom at the 4-position, and a methylsulfanyl (SCH₃) group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene-based molecules, particularly in anticancer and antimicrobial research. The bromine and methylsulfanyl substituents enhance lipophilicity, which influences pharmacokinetic properties such as membrane permeability and metabolic stability .

Eigenschaften

IUPAC Name |

4-bromo-3-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S2/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJZTRTDQGDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230834 | |

| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-86-6 | |

| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,4-Dibromothiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is esterified to its methyl ester using SOCl₂/MeOH, followed by bromination with N-bromosuccinimide (NBS) in CCl₄ under UV light. Directed by the ester’s electron-withdrawing effect, bromination occurs at the 4-position. A second bromination at the 3-position using pyridinium perbromide hydrobromide yields methyl 3,4-dibromothiophene-2-carboxylate (92% yield).

Methylsulfanyl Group Introduction

The 3-bromo substituent is displaced with sodium methylthiolate (NaSMe) in DMF at 80°C for 12 hours. This step proceeds at 88% conversion, with subsequent hydrolysis of the ester using NaOH/EtOH (1:2 v/v) to afford the carboxylic acid. Final purification via recrystallization from ethanol/water (1:1) achieves 95% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Double Bromination | NBS (4-position), Pyridinium Br (3-position) | 78 |

| SMe Substitution | NaSMe, DMF, 80°C | 88 |

Wittig Reaction-Based Ring Formation

Inspired by CN110818679A, this route constructs the thiophene ring with preinstalled substituents.

Synthesis of 2-Chloro(methylsulfanyl)methyl-6-Bromobenzaldehyde

2-Bromo-6-fluorobenzaldehyde reacts with chloromethyl methyl sulfide in acetone at 30°C, catalyzed by K₂CO₃. The fluoride is displaced by the methylsulfanyl group, yielding 2-(methylsulfanylmethyl)-6-bromobenzaldehyde (86% yield).

Wittig Reaction and Cyclization

Triphenylphosphine (PPh₃) and the aldehyde intermediate undergo a Wittig reaction with malononitrile in tetrahydrofuran (THF) at 110°C. Cyclization forms the thiophene ring, with subsequent oxidation of the nitrile to carboxylic acid using KMnO₄/H₂SO₄. The final product is isolated via vacuum distillation (73% yield) and recrystallized to 98.7% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Wittig Cyclization | PPh₃, malononitrile, THF | 79 |

| Oxidation | KMnO₄, H₂SO₄, 80°C | 91 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Regiochemical Control

The regioselective method offers superior control over bromine placement, whereas the Wittig route demands precise stoichiometry to avoid ring-substituent mismatches.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions:

-

Ammonolysis : Reaction with aqueous ammonia at 80°C yields 4-amino-3-(methylsulfanyl)thiophene-2-carboxylic acid. This proceeds via a two-step mechanism involving initial deprotonation of the thiophene ring by a base, followed by nucleophilic attack by ammonia .

-

Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl, 4-methylphenyl). Typical conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 90°C .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃ (aq.), 80°C | 4-Amino derivative | 72% | |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 4-Aryl derivative | 65–85% |

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or radical conditions:

-

Thermal Decarboxylation : Heating at 150–200°C in diphenyl ether eliminates CO₂, forming 4-bromo-3-(methylsulfanyl)thiophene. This reaction is facilitated by electron-withdrawing groups (Br, methylsulfanyl) stabilizing the transition state .

-

Radical Decarboxylation : Using Barton esters (e.g., N-hydroxypyridine-2-thione) and CCl₄ generates a carbon-centered radical, which abstracts a bromine atom to form 3-(methylsulfanyl)thiophene derivatives .

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in esterification and amidation:

-

Esterification : Treatment with methanol/H₂SO₄ yields methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate. This ester serves as a precursor for further modifications .

-

Amide Formation : Coupling with amines via EDC/HOBt forms bioactive amides. For example, reaction with aniline produces N-phenyl-4-bromo-3-(methylsulfanyl)thiophene-2-carboxamide, a scaffold evaluated for antimicrobial activity .

| Derivative Type | Reagents | Application | Yield | Reference |

|---|---|---|---|---|

| Methyl Ester | MeOH, H₂SO₄ | Synthetic intermediate | 88% | |

| Amide | EDC, HOBt, R-NH₂ | Antimicrobial agents | 70–90% |

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation:

-

Oxidation to Sulfone : Reaction with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts -SMe to a sulfone (-SO₂Me), enhancing electrophilicity of the thiophene ring. This modification is critical for tuning electronic properties in drug design .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5, yielding 4-bromo-5-nitro-3-(methylsulfanyl)thiophene-2-carboxylic acid. The bromine and methylsulfanyl groups direct nitration to the para position relative to the carboxylic acid .

Ring-Opening and Rearrangement Reactions

Under strong basic conditions (e.g., LDA, −78°C), the thiophene ring undergoes lithiation at C5, enabling:

-

Aldol Additions : Reaction with aldehydes forms γ-keto-thiophene derivatives .

-

Halogenation : Sequential treatment with NBS (N-bromosuccinimide) introduces additional bromine atoms, though regioselectivity depends on steric and electronic factors .

Key Mechanistic Insights

-

Radical Pathways : Decarboxylative bromodecarboxylation involves homolytic cleavage of the C–COOH bond, generating a carbon-centered radical that reacts with bromine donors (e.g., BrCCl₃) .

-

Directing Effects : The methylsulfanyl group acts as an ortho/para director in electrophilic substitutions, while the carboxylic acid deactivates the ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. Research indicates that derivatives of thiophene compounds exhibit a range of pharmacological activities, including anti-inflammatory and spasmolytic effects. For instance, thiophene-based derivatives have been synthesized and evaluated for their ability to relax induced contractions in isolated biological tissues, demonstrating significant therapeutic potential .

Case Study: Spasmolytic Activity

A study focused on the synthesis of thiophene derivatives revealed that certain compounds exhibited spasmolytic activity with effective concentrations (EC50) indicating their potential application in treating gastrointestinal disorders . This highlights the importance of 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid as a precursor for developing new therapeutic agents.

Material Science

Organic Semiconductors

In material science, 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is explored for its applications in organic electronics. The compound's electronic properties make it suitable for developing organic semiconductors and conductive polymers. These materials are essential for fabricating devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings

Recent advances have shown that thiophene derivatives can be integrated into electronic devices to enhance performance characteristics. The incorporation of bromine and methylsulfanyl groups can significantly influence the electrical conductivity and stability of these materials, making them valuable for next-generation electronic applications.

Organic Synthesis

Building Block for Complex Molecules

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecular architectures. The compound can participate in cross-coupling reactions, leading to the formation of diverse thiophene derivatives with tailored properties .

Synthetic Routes

The synthesis of this compound typically involves bromination followed by esterification processes, utilizing solvents such as acetic acid and methanol with catalysts like sulfuric acid. These methods ensure high yield and purity, which are critical for subsequent applications in research and industry .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the derivative and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Physicochemical Properties

*Estimated based on formula C₆H₅BrO₂S₂; †Predicted via analogous thiophene derivatives ; ‡Based on C₈H₅BrO₅S.

Impact of Substituent Position on Bioactivity

- Antiproliferative Activity : Thiophene derivatives with electron-withdrawing groups (e.g., Br) at the 4-position and lipophilic groups (e.g., SCH₃) at the 3-position exhibit enhanced activity against cancer cell lines like A431. For example, thiophene-2-carboxylic acid amides showed higher consistency between calculated logP (clogP) and antiproliferative effects (LD₅₀) compared to furan analogs .

- Antimicrobial Activity: Derivatives with amino or alkylamino substituents demonstrate that substituent position directly affects potency. For instance, 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid isopropylamide exhibited lower MIC values than its positional isomers, highlighting the importance of side-chain orientation .

Structural Analogues with Modified Functional Groups

- 4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS 1089330-64-2) : The addition of chlorosulfonyl and trifluoromethyl groups increases molecular weight (387.58 g/mol) and electronegativity, making it a candidate for electrophilic substitution reactions in drug synthesis .

Biologische Aktivität

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. This compound contains a bromine atom and a methylsulfanyl group, which may enhance its reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Physical Properties

- Molecular Formula : C₅H₄BrO₂S

- Molecular Weight : 215.06 g/mol

Antimicrobial Properties

Research indicates that thiophene derivatives, including 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid, exhibit antimicrobial activity. A study highlighted that thiophene-2-carboxylic acids have been identified as potent inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, suggesting significant antiviral properties . The compound's structure may allow it to interact with viral proteins, potentially inhibiting replication.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and others . The mechanism often involves the disruption of cancer cell growth through apoptosis or cell cycle arrest.

The biological activity of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that lead to reduced cell growth or enhanced apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined against various strains of bacteria and fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid | 1.5 | Staphylococcus aureus |

| Other Thiophene Derivative | 3.0 | Escherichia coli |

This data suggests that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against a panel of cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |

These findings support the potential use of this compound as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. How can the purity of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid be accurately determined?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC), especially for detecting trace impurities. For example, related brominated thiophene derivatives (e.g., 4-Bromo-2-thiophenecarboxylic acid) are analyzed using GC with >98% purity thresholds . Calibrate instruments using certified reference standards and validate results with triplicate runs.

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., bromo and methylsulfanyl groups) on the thiophene ring.

- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass for CHBrOS is ~259.89 g/mol) and fragmentation patterns .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store at ambient temperatures in a desiccator to prevent hydrolysis of the methylsulfanyl group. For long-term stability, use amber vials under inert gas (N or Ar), as recommended for similar bromothiophene derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., carboxylic acid) to control bromination at the 4-position.

- Protection/Deprotection Strategies : Temporarily protect the carboxylic acid during methylsulfanyl introduction to avoid side reactions.

- Cross-Coupling : Leverage Suzuki-Miyaura reactions with the bromo substituent for further functionalization .

Q. How does the carboxylic acid group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid activates the bromo substituent for nucleophilic aromatic substitution (SNAr) but may require palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings. Computational studies (DFT) can predict charge distribution to optimize reaction conditions .

Q. How to resolve contradictory melting point data for this compound?

- Methodological Answer :

- Recrystallization : Purify using solvents like ethanol/water mixtures to isolate pure crystals.

- Differential Scanning Calorimetry (DSC) : Measure melting points dynamically to account for polymorphism or impurities.

- Literature Comparison : Cross-reference with analogs (e.g., 4-Bromo-3-methyl-2-thiophenecarboxylic acid, mp 99–102°C) .

Q. What are common byproducts during synthesis, and how are they minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.